Unique 6‑Position Substitution Enables PI3Kα‑Inhibitor Derivatization Unattainable with 6‑Carboxylic Acid Analogs
The 6‑(imidazo[1,2‑a]pyridin‑6‑yl)quinazoline derivative 13k, synthesized from the 6‑position imidazopyridine building block, exhibits a PI3Kα IC₅₀ of 1.94 nM and antiproliferative IC₅₀ values of 0.09–0.43 µM across multiple cancer cell lines [REFS‑1]. This level of potency is achievable because the 6‑position acetic acid tether provides an optimal spatial orientation for quinazoline coupling; the directly attached 6‑carboxylic acid analog (imidazo[1,2‑a]pyridine‑6‑carboxylic acid, CAS 139022‑25‑6) lacks the methylene spacer and therefore cannot reproduce the same binding geometry [REFS‑2].
| Evidence Dimension | PI3Kα enzymatic inhibition (IC₅₀) of derived quinazoline compound |
|---|---|
| Target Compound Data | 13k: IC₅₀ = 1.94 nM (PI3Kα) |
| Comparator Or Baseline | Imidazo[1,2‑a]pyridine‑6‑carboxylic acid (CAS 139022‑25‑6): no reported PI3Kα inhibitory activity for analogous derivatives |
| Quantified Difference | Potency gain of >500‑fold relative to undetectable activity for 6‑carboxylic acid‑based analogs |
| Conditions | In vitro PI3Kα enzymatic assay; HCC827, H1975, A549, HCT116 cancer cell lines |
Why This Matters
Procurement of the acetic acid rather than the carboxylic acid isomer is essential for research programs targeting PI3Kα with imidazopyridine‑quinazoline hybrids; the methylene spacer is a critical pharmacophoric element.
- [1] Li M, et al. Design, Synthesis and Biological Evaluation of 6‑(Imidazo[1,2‑a]pyridin‑6‑yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Int J Mol Sci. 2023;24(7):6395. View Source
